molecular formula C7H9F3O2 B14459626 Butyl 2,3,3-trifluoroprop-2-enoate CAS No. 72110-07-7

Butyl 2,3,3-trifluoroprop-2-enoate

Cat. No.: B14459626
CAS No.: 72110-07-7
M. Wt: 182.14 g/mol
InChI Key: FLBMKBWXVVMPTB-UHFFFAOYSA-N
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Description

Butyl 2,3,3-trifluoroprop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. This compound, in particular, is characterized by the presence of a butyl group and three fluorine atoms attached to the prop-2-enoate moiety, which imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,3,3-trifluoroprop-2-enoate typically involves the esterification of 2,3,3-trifluoroprop-2-enoic acid with butanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Butyl 2,3,3-trifluoroprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoropropanoic acid.

    Reduction: Formation of butyl 2,3,3-trifluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 2,3,3-trifluoroprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 2,3,3-trifluoroprop-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Butyl acrylate: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    Methyl 2,3,3-trifluoroprop-2-enoate: Similar in structure but has a methyl group instead of a butyl group, affecting its reactivity and applications.

Uniqueness

Butyl 2,3,3-trifluoroprop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts high thermal stability, chemical resistance, and unique reactivity compared to other acrylates .

Properties

CAS No.

72110-07-7

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

butyl 2,3,3-trifluoroprop-2-enoate

InChI

InChI=1S/C7H9F3O2/c1-2-3-4-12-7(11)5(8)6(9)10/h2-4H2,1H3

InChI Key

FLBMKBWXVVMPTB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C(F)F)F

Origin of Product

United States

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